5H-Indeno[1,2-c]pyridin-5-one, 7-chloro- 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-
Brand Name: Vulcanchem
CAS No.: 114995-34-5
VCID: VC8173963
InChI: InChI=1S/C12H6ClNO/c13-7-1-2-8-10(5-7)12(15)9-3-4-14-6-11(8)9/h1-6H
SMILES: C1=CC2=C(C=C1Cl)C(=O)C3=C2C=NC=C3
Molecular Formula: C12H6ClNO
Molecular Weight: 215.63 g/mol

5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-

CAS No.: 114995-34-5

Cat. No.: VC8173963

Molecular Formula: C12H6ClNO

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

5H-Indeno[1,2-c]pyridin-5-one, 7-chloro- - 114995-34-5

Specification

CAS No. 114995-34-5
Molecular Formula C12H6ClNO
Molecular Weight 215.63 g/mol
IUPAC Name 7-chloroindeno[1,2-c]pyridin-5-one
Standard InChI InChI=1S/C12H6ClNO/c13-7-1-2-8-10(5-7)12(15)9-3-4-14-6-11(8)9/h1-6H
Standard InChI Key XDEOLJIUSTWBFC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=O)C3=C2C=NC=C3
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)C3=C2C=NC=C3

Introduction

Structural Characterization

7-Chloro-5H-indeno[1,2-c]pyridin-5-one (CAS: 114995-34-5) belongs to the class of 4-azafluorenones, characterized by a planar tricyclic framework. Its molecular formula is C₁₂H₆ClNO, with a molecular weight of 215.63 g/mol . The structure comprises a pyridine ring fused to an indanone moiety, with a chlorine substituent at position 7 (Figure 1).

Key Identifiers:

  • IUPAC Name: 7-chloroindeno[1,2-c]pyridin-5-one

  • SMILES: C1=CC2=C(C3=C(C2=O)C=C(C=C3)Cl)N=C1

  • InChIKey: XDEOLJIUSTWBFC-UHFFFAOYSA-N

The planar configuration facilitates π-π stacking interactions, making it suitable for intercalating into biological targets like DNA or enzymes .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

A common route involves reacting aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid. For example:

Aromatic aldehyde+Malononitrile+1-IndanoneNH₄OAc, AcOHIndenopyridine derivative\text{Aromatic aldehyde} + \text{Malononitrile} + \text{1-Indanone} \xrightarrow{\text{NH₄OAc, AcOH}} \text{Indenopyridine derivative}

This method yields 2-amino-4-aryl-substituted analogues, though the 7-chloro variant requires chlorinated precursors .

Cyclization of Hydrazones

Hydrazones derived from 5-amino-pyrazoles and 1,3-indanedione undergo cyclization in acetic acid to form indenopyridazine intermediates, which can be functionalized with chlorine .

Direct Arylation

Recent advances use deprotocupration-aroylation followed by intramolecular direct arylation to construct the indenopyridine core, offering improved regioselectivity .

Table 1: Synthetic Routes for 7-Chloro-5H-Indeno[1,2-c]pyridin-5-one

MethodReagents/ConditionsYield (%)Reference
Multicomponent ReactionNH₄OAc, AcOH, 80°C65–75
Hydrazone CyclizationAcetic acid, reflux55–60
Direct ArylationPd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C70–80

Physicochemical Properties

Spectroscopic Data

  • IR: C=O stretch at 1,698 cm⁻¹; C-Cl stretch at 750 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 7.20–8.22 (m, aromatic H), 3.55 (s, OCH₃ in analogues) .

  • ¹³C NMR: Carbonyl (C=O) at 178 ppm; aromatic carbons at 110–150 ppm .

Solubility and Stability

The compound is sparingly soluble in water but soluble in DMSO and DMF. It is stable under inert atmospheres but hydrolyzes in acidic/basic conditions .

Biological and Pharmacological Activities

Anticancer Activity

  • Breast Cancer: Derivatives inhibit CDK2 with IC₅₀ values of 1.2–3.8 μM, reducing proliferation in MCF-7 and MDA-MB-231 cells .

  • Prostate Cancer: Analogues suppress MMP-9 expression in PC-3 cells, inhibiting metastasis .

Enzyme Inhibition

  • MAO-B Inhibition: The indenopyridazine scaffold shows MAO-B IC₅₀ = 0.8 μM, suggesting potential in neurodegenerative diseases .

  • Antimicrobial Effects: Chlorine enhances activity against E. coli (MIC = 5 μM) by disrupting membrane integrity .

Table 2: Pharmacological Profile of 7-Chloro-5H-Indeno[1,2-c]pyridin-5-one Analogues

ActivityTarget/ModelIC₅₀/MICReference
AntiproliferativeMCF-7 cells2.4 μM
MAO-B InhibitionRecombinant enzyme0.8 μM
AntibacterialE. coli5 μM

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: The 7-Cl group enhances electron-withdrawing effects, improving DNA intercalation and enzyme binding .

  • Methoxy Groups: 6,7-Dimethoxy analogues show 10-fold higher anticancer activity due to increased lipophilicity .

Drug Design

The compound serves as a lead for:

  • Kinase Inhibitors: Targeting CDK2 and EGFR .

  • Neuroprotective Agents: MAO-B inhibitors for Parkinson’s disease .

Recent Advances and Future Directions

Novel Derivatives

2024 studies report hydrazone precursors with dual CDK2/MMP-9 inhibition, showing promise in triple-negative breast cancer .

Targeted Delivery

Nanoparticle-encapsulated formulations are under investigation to improve bioavailability and reduce off-target effects .

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